molecular formula C11H20N2O2 B11031466 1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one

1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one

Cat. No.: B11031466
M. Wt: 212.29 g/mol
InChI Key: NPXAFGGRWMOHLM-UHFFFAOYSA-N
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Description

1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core linked to a morpholine ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropylmorpholine under basic conditions. The reaction typically proceeds as follows:

    Step 1: Pyrrolidin-2-one is reacted with sodium hydride (NaH) to form the sodium salt of pyrrolidin-2-one.

    Step 2: The sodium salt is then reacted with 3-chloropropylmorpholine in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the propyl chain, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous or acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted morpholine or propyl derivatives.

Scientific Research Applications

1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of 1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and modulating biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Pyrrolidin-2-one: The parent compound, lacking the morpholine and propyl groups.

    3-Morpholinopropylamine: Similar structure but with an amine group instead of the pyrrolidin-2-one core.

    N-Methylmorpholine: Contains the morpholine ring but lacks the propyl and pyrrolidin-2-one components.

Uniqueness: 1-(3-Morpholin-4-ylpropyl)pyrrolidin-2-one is unique due to its combined structural features, which confer distinct physicochemical properties and biological activities. The presence of both the morpholine ring and the pyrrolidin-2-one core allows for versatile interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C11H20N2O2/c14-11-3-1-5-13(11)6-2-4-12-7-9-15-10-8-12/h1-10H2

InChI Key

NPXAFGGRWMOHLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCN2CCOCC2

Origin of Product

United States

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